N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone

Vue d'ensemble

Description

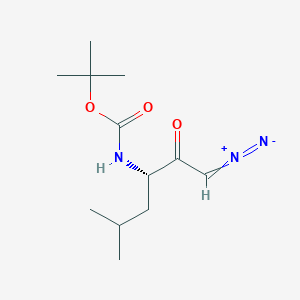

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazonium group, a tert-butoxycarbonyl-protected amino group, and a methylhexenolate moiety. The presence of these functional groups makes it a versatile compound in synthetic chemistry and other scientific disciplines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a diazonium group through diazotization reactions. The final step involves the formation of the methylhexenolate moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazonium group to an amino group.

Substitution: The diazonium group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.

Applications De Recherche Scientifique

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone involves its interaction with molecular targets through its functional groups. The diazonium group can form covalent bonds with nucleophiles, while the Boc-protected amino group can be deprotected under acidic conditions to reveal the active amino group. These interactions can modulate various biochemical pathways and molecular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane

- (1r,3s)-3-[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid

Uniqueness

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields of research.

Activité Biologique

N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, commonly referred to as (S)-3-Boc-amino-1-diazo-5-methyl-2-hexanone, is a synthetic compound notable for its unique structural features and significant biological activities. This article explores its biological activity, focusing on its mechanisms as an enzyme inhibitor, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₂₁N₃O₃ and a molecular weight of approximately 255.31 g/mol. The structure includes a t-butyloxycarbonyl (Boc) protecting group on the L-leucine residue and a diazomethane moiety, which is crucial for its reactivity in various biological contexts. The presence of the diazo group allows for selective reactions that can lead to significant biological effects.

Enzyme Inhibition

Research indicates that N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane acts as an enzyme inhibitor , particularly targeting proteases, which are essential in numerous biological processes. Proteases play critical roles in protein degradation, cell signaling, and viral replication. Inhibition of these enzymes can disrupt disease mechanisms, making this compound a candidate for therapeutic development against conditions such as viral infections.

Key Findings:

- Studies have shown that this compound can effectively inhibit specific proteases involved in viral infections, including those related to COVID-19. Its structural properties enhance its interaction with these enzymes, leading to significant inhibition of their activity .

Case Studies

Comparative Analysis with Related Compounds

To better understand the unique properties of N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-alpha-t-Butyloxycarbonyl-L-valinyl-diazomethane | Similar Boc protection; valine instead of leucine | Valine may exhibit different biological activity |

| N-alpha-t-Butyloxycarbonyl-L-alanyldiazomethane | Contains alanine; similar diazo functionality | Alanine's smaller side chain alters reactivity |

| (S)-3-Boc-amino-1-diazo-5-methyl-2-pentanone | Contains a pentanone backbone; less steric hindrance | Different carbon skeleton affects reactivity |

This table highlights how variations in amino acid composition and side chains can influence biological activity and enzyme interactions.

Synthesis and Applications

The synthesis of N-alpha-t-Butyloxycarbonyl-L-leucinyl-diazomethane involves several key steps that ensure high purity and yield. The Boc group provides stability during synthesis while allowing selective reactions that enhance its bioactivity.

Applications:

- Drug Development : Given its inhibitory effects on proteases, this compound has potential applications in developing antiviral drugs.

- Research Tool : Its unique structure makes it a valuable tool for studying enzyme mechanisms and interactions in biochemical research.

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3/c1-8(2)6-9(10(16)7-14-13)15-11(17)18-12(3,4)5/h7-9H,6H2,1-5H3,(H,15,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECQFLSUODDBDO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712102 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52716-48-0 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.